![molecular formula C11H15N3O2 B1482478 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2098057-68-0](/img/structure/B1482478.png)
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Overview
Description
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its assembly and thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the HBV life cycle by interfering with the assembly of the viral capsid . This disruption prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by excellent anti-HBV activity, low cytotoxicity, and acceptable oral PK profiles . This suggests that the compound is well-absorbed and distributed in the body, and it is effective in inhibiting HBV .
Result of Action
The result of the action of this compound is the inhibition of HBV replication . By disrupting the assembly of the HBV capsid, the compound prevents the virus from replicating and spreading, thereby reducing the viral load in the body .
Biochemical Analysis
Biochemical Properties
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modulator of hepatitis B virus capsid assembly . The compound’s interaction with enzymes such as integrase and its potential inhibitory effects on catalytic activities are of particular interest . These interactions are primarily based on the compound’s ability to bind to specific active sites, altering the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its inhibitory effects on the growth of A549 lung cancer cells . The compound’s impact on cell signaling pathways, such as those involving vasopressin V1b and chemokine CXCR7 receptors, highlights its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to conformational changes that inhibit their catalytic activities . Additionally, it has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound has been associated with sustained inhibitory effects on cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . Higher doses can lead to toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. Studies have shown that the compound can cross cellular membranes and accumulate in specific tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antiviral Activity
Recent studies have identified derivatives of this compound as promising candidates for antiviral therapies, particularly against Hepatitis B Virus (HBV). For instance, a derivative known as GYH2-18 has shown significant anti-HBV activity. It functions as a capsid assembly modulator, which alters the formation of viral capsids and inhibits viral replication. The structure-activity relationship (SAR) studies indicated that specific modifications to the cyclopropyl group enhance antiviral efficacy while maintaining low cytotoxicity .
Central Nervous System Effects
The compound has also been explored for its effects on the central nervous system. Research indicates that derivatives of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
Case Study 1: Anti-HBV Activity
In a clinical study involving various derivatives of GYH2-18, two compounds were highlighted for their exceptional anti-HBV activity. These compounds demonstrated effective inhibition of HBV replication in vitro while displaying favorable pharmacokinetic profiles. The study utilized molecular modeling and particle gel assays to elucidate the mechanisms behind their action .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound. Researchers administered different derivatives to animal models of neurodegeneration and observed significant improvements in cognitive function and neuronal survival rates. The results suggest that these compounds may offer new therapeutic avenues for conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid include:
- 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines
- 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives
Uniqueness
What sets this compound apart is its specific structural features, such as the cyclopropyl group and the acetic acid moiety
Biological Activity
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound notable for its potential biological activities, particularly in the field of virology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrazolo[1,5-a]pyrazine core with a cyclopropyl group and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 278.33 g/mol. The structure contributes to its interaction with various biological targets.
Target Identification
The primary biological target of this compound has been identified as the Hepatitis B Virus (HBV) capsid . The compound acts as a capsid assembly modulator (CAM), which interferes with the assembly and replication of HBV.
Mode of Action
The compound disrupts the assembly of the HBV capsid by binding to specific sites on the capsid protein, leading to a reduction in viral replication. This mechanism has been supported by various studies demonstrating its efficacy in inhibiting HBV in vitro and in vivo.
Antiviral Activity
Research indicates that this compound exhibits potent anti-HBV activity with low cytotoxicity. In a study evaluating several derivatives, compounds derived from this structure demonstrated significant antiviral effects against HBV with acceptable pharmacokinetic profiles for oral administration .
Cytotoxicity and Safety
In vitro studies have shown that the compound maintains low cytotoxicity levels across various human cell lines. This is crucial for its potential therapeutic application as it minimizes adverse effects while effectively targeting viral replication pathways.
Study on Anti-HBV Activity
A pivotal study involved synthesizing derivatives of this compound and evaluating their anti-HBV activity. Two specific derivatives exhibited remarkable potency against HBV with IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
Research into the SAR has revealed that substituents on the pyrazine core significantly affect biological activity. For example, modifications at the 6 and 7 positions of the pyrazolo ring have been shown to improve binding affinity to the HBV capsid .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₂ |
Molecular Weight | 278.33 g/mol |
Primary Target | Hepatitis B Virus Capsid |
IC50 (Anti-HBV Activity) | Low micromolar range |
Cytotoxicity | Low |
Properties
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)7-13-3-4-14-9(6-13)5-10(12-14)8-1-2-8/h5,8H,1-4,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNUWFEYOUVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.